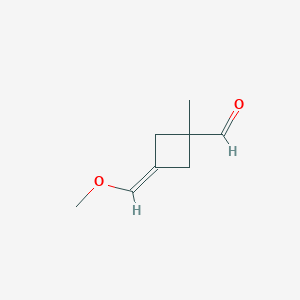
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde, also known as MMD, is a cyclic aldehyde that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. MMD is a colorless liquid that is soluble in most organic solvents and has a boiling point of 103-105°C.
作用機序
The mechanism of action of 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with biological molecules, such as proteins and nucleic acids. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has also been shown to induce apoptosis in cancer cells, which may be attributed to its ability to generate reactive oxygen species.
生化学的および生理学的効果
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been shown to exhibit low toxicity and is generally considered safe for use in laboratory experiments. However, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can cause irritation to the skin, eyes, and respiratory tract, and should be handled with care. In vitro studies have shown that 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can inhibit the growth of various microorganisms, including gram-positive and gram-negative bacteria, fungi, and yeasts. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has also been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and liver cancer cells.
実験室実験の利点と制限
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has several advantages for use in laboratory experiments, including its high purity, stability, and ease of handling. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can be synthesized with high yields and purity, making it a cost-effective reagent for organic synthesis and medicinal chemistry. However, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has some limitations, including its low solubility in water and its potential to cause irritation to the skin and respiratory tract.
将来の方向性
There are several future directions for research on 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde. One potential area of research is the development of new synthetic methods for 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde that can improve its yield and purity. Another area of research is the investigation of the mechanism of action of 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde and its potential applications in drug discovery and development. Furthermore, the potential use of 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde in material science and polymer chemistry should also be explored. Overall, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde is a promising compound with a wide range of potential applications in various fields, and further research is needed to fully understand its properties and potential.
合成法
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can be synthesized through a multistep process involving the reaction of cyclobutanone with paraformaldehyde and methanol in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to yield 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde. This synthesis method has been optimized and can be performed with high yields and purity.
科学的研究の応用
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been used as a building block in the synthesis of various organic compounds, including chiral ligands, pharmaceutical intermediates, and natural products. In medicinal chemistry, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been shown to exhibit antimicrobial, antifungal, and antitumor activities. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has also been used as a precursor for the synthesis of polymers and materials with unique properties, such as shape memory and self-healing.
特性
CAS番号 |
132803-27-1 |
|---|---|
製品名 |
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
3-(methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(6-9)3-7(4-8)5-10-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
RYFSSYYHFIXEDG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=COC)C1)C=O |
正規SMILES |
CC1(CC(=COC)C1)C=O |
同義語 |
Cyclobutanecarboxaldehyde, 3-(methoxymethylene)-1-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



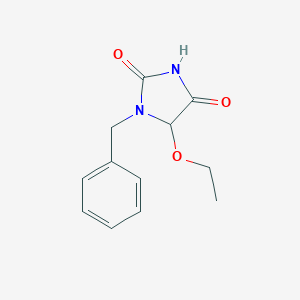
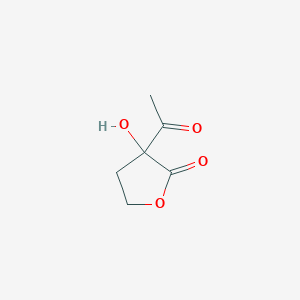
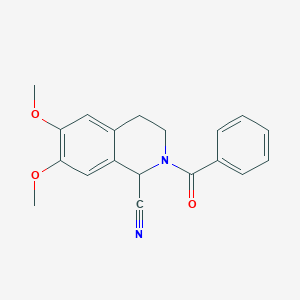
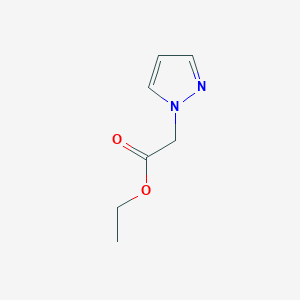
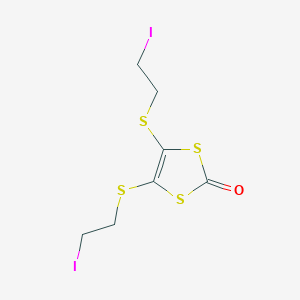
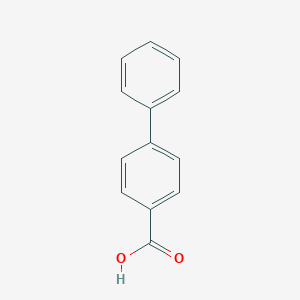
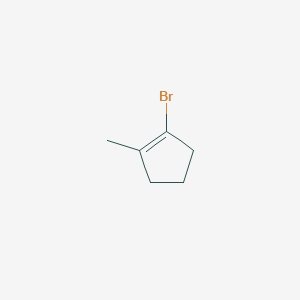
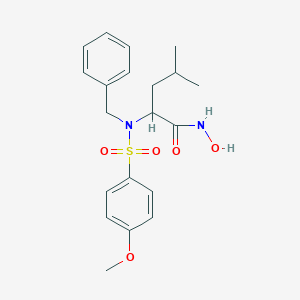
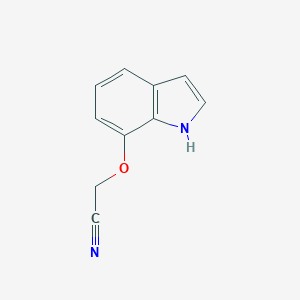
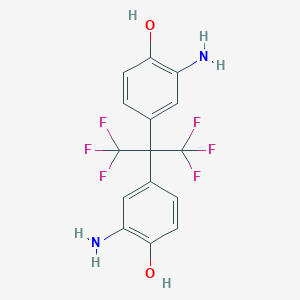
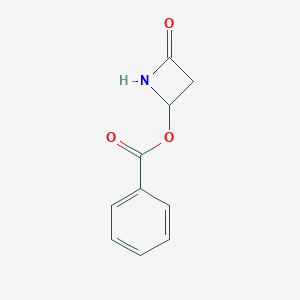
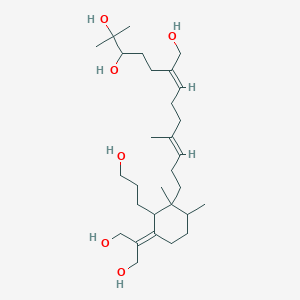
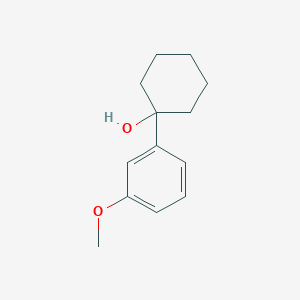
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)